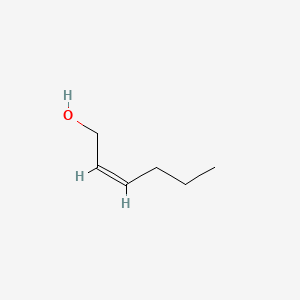

cis-2-Hexen-1-ol

Description

cis-2-Hexen-1-ol has been reported in Solanum lycopersicum, Murraya paniculata, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHRLHTBGRGOT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883610 | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green aroma | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.853 | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-94-9 | |

| Record name | cis-2-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871TEL510E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of cis-2-Hexen-1-ol

Introduction

cis-2-Hexen-1-ol, systematically named (Z)-hex-2-en-1-ol, is an organic compound classified as a primary allylic alcohol.[1] As a member of the green leaf volatiles (GLVs) family, it is a naturally occurring substance found in a wide variety of plants, including currants, hops, strawberries, and tea leaves.[1][2][3] It is characterized by a distinct fresh, green, and grassy odor, which makes it a valuable compound in the flavor and fragrance industries.[4][5] Beyond its sensory applications, this compound serves as a signaling molecule in plant defense mechanisms and has applications in sustainable agriculture as an insect attractant or repellent.[1][2][5] This guide provides an in-depth overview of its chemical properties, analytical methodologies, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2][4] Its physical properties are dictated by its six-carbon chain, the presence of a cis-configured double bond, and a terminal hydroxyl group.[1] These structural features influence its boiling point, density, and solubility. The compound is flammable and should be handled with appropriate safety precautions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 928-94-9 | [1][6] |

| Molecular Formula | C₆H₁₂O | [1][4][6] |

| Molecular Weight | 100.16 g/mol | [1][4][6] |

| Appearance | Colorless clear liquid | [4][6] |

| Odor | Green, grassy, fruity | [4][5][7] |

| Boiling Point | 166 °C (at 760 mmHg) | [2][8] |

| Density | 0.847 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.441 | [2] |

| Flash Point | 59.4 °C (138.9 °F) - closed cup | [1] |

| Vapor Density | >1 (vs air) | [1][9] |

| Solubility | Insoluble in water; Soluble in ethanol, fats, and most organic solvents. | [1][4] |

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound are routinely performed using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the arrangement of protons and carbon atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. Gas Chromatography (GC) is the standard method for separation and quantification.[1]

Table 2: Spectroscopic and Chromatographic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available from sources like Sigma-Aldrich and NIST. | [4][10] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST database. | [4][11] |

| Infrared (IR) | Carbon-oxygen stretching vibrations typically appear in the 1025-1200 cm⁻¹ range. | [1] |

| GC Retention Index | Standard non-polar columns: 827 - 885.7. Polar columns (e.g., Carbowax 20M): ~1420. | [1][4][12] |

Reactivity and Stability

This compound is a stable compound under standard conditions.[2] However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[2][13] As a flammable liquid, it should be stored away from sources of ignition.[13][14] Its chemical reactivity is characteristic of both an alkene and a primary alcohol.

-

Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde, (Z)-2-hexenal, or further to a carboxylic acid.[1]

-

Esterification : It readily reacts with carboxylic acids or their derivatives to form esters, which are often highly aromatic and used in the flavor and fragrance industries.[1]

-

Dehydration : Under acidic conditions, it can be dehydrated to form a diene.[1]

-

Addition Reactions : The double bond can undergo addition reactions, such as hydration.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

The characterization of this compound involves standard analytical chemistry techniques. The following sections outline the general methodologies.

-

Boiling Point: The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing vigorous boiling and condensation, is recorded as the boiling point. For smaller quantities, micro-boiling point determination methods can be employed.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and density is calculated as mass per unit volume (g/mL).

-

Refractive Index: An Abbe refractometer is used to measure the refractive index at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm). This measures the extent to which light is bent as it passes through the liquid and is a key indicator of purity.

The definitive identification and purity assessment of a this compound sample is typically achieved through a combined analytical workflow.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) for GC analysis or a deuterated solvent (e.g., CDCl₃) for NMR analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The prepared sample is injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar Carbowax column).[1][12] The retention time is recorded. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample dissolved in a deuterated solvent is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the cis-alkene stereochemistry and the overall molecular structure.

Caption: Workflow for the analytical characterization of this compound.

Synthesis Pathway

While this compound can be isolated from natural sources, various synthetic routes are employed for industrial production. One notable method involves the Birch reduction of an alkyl phenyl ether, followed by oxidative cleavage and subsequent reduction.[15] This multi-step synthesis allows for the construction of the specific carbon skeleton and stereochemistry.

-

Birch Reduction: An alkyl phenyl ether (e.g., anisole) is reduced using an alkali metal (like lithium) in liquid ammonia with a proton source (like ethanol). This 1,4-ring reduction yields a dienol ether.[15]

-

Oxidative Cleavage: The resulting dienol ether is selectively cleaved at one of the double bonds. This is often achieved through ozonolysis, which breaks the ring and forms an aldehyde ester intermediate.[15]

-

Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding the final product, this compound.[15]

References

- 1. Buy this compound | 928-94-9 [smolecule.com]

- 2. This compound | 928-94-9 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Hexen-1-ol, (2Z)- | C6H12O | CID 5324489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. (Z)-2-hexen-1-ol, 928-94-9 [thegoodscentscompany.com]

- 8. 928-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound(928-94-9) 1H NMR [m.chemicalbook.com]

- 11. 2-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 12. 2-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 13. chemwhat.com [chemwhat.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of cis-2-Hexen-1-ol in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hexen-1-ol, a volatile organic compound, is a key contributor to the characteristic "green" and slightly fruity aroma of many fruits. As a C6 alcohol, it belongs to a group of compounds often referred to as green leaf volatiles (GLVs), which are typically released by plants in response to tissue damage. Beyond its sensory significance, understanding the natural occurrence and biosynthesis of this compound in fruits is of interest for flavor chemistry, food science, and potentially for its bioactive properties. This technical guide provides an in-depth overview of the presence of this compound in various fruits, details the analytical methodologies for its quantification, and illustrates its biosynthetic pathway.

Quantitative Occurrence of this compound and Related C6 Alcohols in Fruits

The concentration of this compound and its isomers can vary significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest handling. While data specifically quantifying the this compound isomer is limited in the literature, the following table summarizes available quantitative data for this and other closely related C6 hexenols in various fruits to provide a comparative overview. It is important to note that many studies report on "2-hexen-1-ol" without specifying the isomer, or focus on the more commonly found cis-3-hexen-1-ol and trans-2-hexen-1-ol.

| Fruit | Compound | Concentration | Reference |

| Tomato (Lycopersicon esculentum) | (Z)-2-Hexen-1-ol | Identified, not quantified | [1] |

| Sweet Cherry (Prunus avium) | 2-Hexen-1-ol (isomer not specified) | 13.71% - 22.31% (relative content) | [2] |

| Raspberry (Rubus idaeus) | (E)-2-Hexen-1-ol | Trace amounts | [3] |

| Golden Delicious Apple (Malus domestica) | (E)-2-Hexen-1-ol | Present, not quantified | [4] |

| Various Citrus Species | (E)-2-Hexen-1-ol | Present in low percentages (<0.1%) | [5] |

| Strawberry (Fragaria x ananassa) | cis-3-Hexen-1-ol | Important for green notes | [6][7] |

| Blackberry (Rubus fruticosus) | 3-Hexen-1-ol (isomer not specified) | Present, not quantified | |

| Currants (Ribes spp.) | (E)-2-Hexen-1-ol | 0 - 6.2 µg/kg | |

| Plum (Prunus spp.) | (E)-2-Hexen-1-ol | Present, significant aroma compound |

Note: The concentrations are presented as reported in the respective studies and may not be directly comparable due to different analytical methods and units. The presence of this compound has been reported in tomato, but quantitative data remains elusive in readily available literature.[1][8]

Biosynthesis of this compound in Fruits: The Lipoxygenase (LOX) Pathway

C6 aldehydes and alcohols, including this compound, are synthesized in fruits primarily through the lipoxygenase (LOX) pathway. This pathway is initiated by the oxidative degradation of polyunsaturated fatty acids, namely linoleic acid (C18:2) and α-linolenic acid (C18:3).

The key steps of the LOX pathway leading to the formation of C6 alcohols are as follows:

-

Lipoxygenase (LOX) catalyzes the hydroperoxidation of linoleic or α-linolenic acid to form 13-hydroperoxides.

-

Hydroperoxide Lyase (HPL) then cleaves these hydroperoxides into C6 aldehydes. Specifically, the cleavage of the 13-hydroperoxide of α-linolenic acid yields (Z)-3-hexenal.

-

Isomerase enzymes can catalyze the conversion of (Z)-3-hexenal to the more stable (E)-2-hexenal.

-

Alcohol Dehydrogenase (ADH) subsequently reduces these C6 aldehydes to their corresponding alcohols. For instance, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol, and (E)-2-hexenal is reduced to (E)-2-hexen-1-ol. The formation of this compound would likely involve the reduction of (Z)-2-hexenal, a less common isomer.

Experimental Protocols for the Analysis of this compound in Fruits

The standard method for the extraction and quantification of volatile compounds like this compound from fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Homogenize a known weight of fresh or frozen fruit pulp in a blender.

-

Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.

-

To enhance the release of volatiles, an internal standard (e.g., 2-octanol) and a saturated salt solution (e.g., NaCl) can be added to the vial. The salt increases the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile and semi-volatile compounds.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard and constructing a calibration curve with known concentrations of the standard.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits. Its biosynthesis is intricately linked to the lipid metabolism of the fruit, specifically through the lipoxygenase pathway. While its presence has been identified in fruits like tomato, comprehensive quantitative data across a wide range of fruits remains an area for further research. The standardized HS-SPME-GC-MS methodology provides a robust and sensitive approach for the detailed analysis of this and other important flavor compounds. A deeper understanding of the factors influencing the concentration of this compound in fruits can have significant implications for the food and flavor industries, as well as for researchers exploring the bioactivity of plant-derived volatile compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VOLATILE COMPOUNDS IN GOLDEN DELICIOUS APPLE FRUIT (Malusdomestica) DURING COLD STORAGE [redalyc.org]

- 5. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-Hexen-1-ol, (2Z)- | C6H12O | CID 5324489 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of C6-Hexenols in Plant Defense Signaling

Audience: Researchers, scientists, and drug development professionals. Topic: An in-depth exploration of the core mechanisms by which C6-Hexenols, key Green Leaf Volatiles, modulate plant defense responses.

Executive Summary: Plants, upon tissue damage from herbivory or pathogen attack, release a blend of volatile organic compounds known as Green Leaf Volatiles (GLVs). Among the most prominent of these are the six-carbon (C6) aldehydes, alcohols, and their esters. This guide focuses on the C6 alcohols, particularly the isomers (Z)-3-hexen-1-ol and its relatives, which are central to plant-plant communication, defense priming, and the recruitment of carnivorous insects for indirect defense. While the user query specified cis-2-Hexen-1-ol, the preponderance of scientific literature identifies its isomer, cis-3-Hexen-1-ol ((Z)-3-hexen-1-ol), as the primary signaling molecule in this class. We will detail the biosynthesis of these compounds from membrane lipids, explore the current understanding of their perception and signal transduction, quantify their effects on gene expression and metabolism, and provide detailed experimental protocols for their study.

Biosynthesis of C6-Hexenols

The production of C6-Hexenols is a rapid process initiated within seconds of cell damage.[1] The pathway originates from polyunsaturated fatty acids stored in chloroplast membranes.[2][3]

-

Lipid Release: Mechanical damage or enzymatic activity from herbivore saliva causes the release of α-linolenic acid and linoleic acid from galactolipids in the chloroplast membranes.

-

Oxygenation: The enzyme Lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. α-linolenic acid is converted into 13-hydroperoxylinolenic acid.[3]

-

Cleavage: Hydroperoxide Lyase (HPL) swiftly cleaves the 13-hydroperoxylinolenic acid. This reaction yields a 12-carbon fragment (12-oxo-dodecenoic acid) and the first C6 GLV, (Z)-3-hexenal .[3][4]

-

Isomerization and Reduction: (Z)-3-hexenal stands at a critical branch point:

-

It can be directly reduced by Alcohol Dehydrogenase (ADH) enzymes to form (Z)-3-hexen-1-ol (leaf alcohol).[3]

-

Alternatively, (Z)-3-hexenal can be unstable and spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal (leaf aldehyde).[4][5] This isomerization is catalyzed by a recently identified (Z)-3:(E)-2-hexenal isomerase (HI) .[5] (E)-2-hexenal is subsequently reduced to (E)-2-hexen-1-ol .

-

-

Esterification: The resulting alcohols, primarily (Z)-3-hexen-1-ol, can be further modified, for instance, by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) , to produce esters like (Z)-3-hexenyl acetate.[6]

Perception and Signal Transduction

While the downstream effects of C6-hexenols are well-documented, the precise mechanism of their perception by plant cells is still an active area of research. No specific receptor has been conclusively identified to date.[7] However, significant progress has been made in characterizing the immediate intracellular events following perception.

Early Signaling Events (within minutes):

-

Membrane Depolarization: GLV perception causes a rapid depolarization of the plant cell's plasma membrane potential.[7]

-

Calcium Influx: A key early event is a significant and transient increase in the cytosolic concentration of calcium ions (Ca²⁺).[8] Both (Z)-3-hexenal and (E)-2-hexenal are known to trigger these Ca²⁺ signatures, which act as a crucial secondary messenger.[8]

-

MAPK Activation: Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to many stress signaling pathways, are activated.[2]

-

Protein Phosphorylation: Mass spectrometry-based phosphoproteomics reveals rapid and widespread changes in the phosphorylation status of numerous proteins.[2] Many of these proteins are known components of Damage-Associated Molecular Pattern (DAMP) signaling pathways, suggesting that GLVs co-opt existing defense signaling infrastructure.[2]

Phytohormone Crosstalk: The initial signals are transduced into a robust defense response through complex interactions with phytohormone signaling networks.

-

Jasmonic Acid (JA): The JA pathway is a primary target of GLV signaling. Exposure to (Z)-3-hexen-1-ol can "prime" the JA pathway, leading to a more rapid and potent accumulation of JA and the expression of JA-responsive defense genes upon subsequent herbivore attack.[9][10]

-

Ethylene (ET): Ethylene can act synergistically with GLVs. In maize, co-exposure to (Z)-3-hexen-1-ol and ethylene results in a significantly enhanced emission of other defensive volatiles.[9]

-

Salicylic Acid (SA): There is evidence for antagonistic crosstalk, where GLV-induced JA signaling can suppress the SA pathway, which is typically associated with defense against biotrophic pathogens.[11]

Quantitative Data on Defense Induction

Exposure of plants to C6-hexenols results in quantifiable changes in gene expression and metabolite profiles. The following tables summarize data from key studies.

Table 1: Defense Gene Expression in Maize (Zea mays) in Response to (Z)-3-Hexenol. Data summarized from a study where 50 nmol of (Z)-3-hexenol was applied to undamaged plants.[12][13] Transcript accumulation was measured at various time points.

| Gene Target | Function | Peak Fold Induction (approx.) | Time to Peak Induction (hours) |

| lox | Lipoxygenase (JA Biosynthesis) | >10x | 4 |

| pal | Phenylalanine Ammonia-Lyase | ~5x | 4 |

| mpi | Maize Proteinase Inhibitor | >10x | 8 |

| hpl | Hydroperoxide Lyase (GLV Biosynthesis) | ~4x | 1 |

| igl | Indole-3-Glycerol Phosphate Lyase | ~3x | 4 |

| fps | Farnesyl Pyrophosphate Synthase | No significant induction | - |

Table 2: Metabolite Production in Maize (Zea mays) in Response to (Z)-3-Hexenol. Data summarized from the same study, quantifying volatile emissions.[12][13]

| Metabolite | Pathway | Emission Level (vs. Control) |

| (Z)-3-Hexenyl Acetate | GLV Metabolism | Significantly Increased |

| Methyl Salicylate | Phenylpropanoid Pathway | Significantly Increased |

| Sesquiterpenes | Terpenoid Pathway | No significant increase |

Table 3: Defensive Glycoside Accumulation in Tea (Camellia sinensis) in Response to (Z)-3-Hexen-1-ol. Data summarized from a study where tea plants were exposed to volatiles from infested plants.[10]

| Metabolite | Class | Observation |

| (Z)-3-hexenyl-glucoside | Defensive Glycoside | Accumulated in receiving plants |

| (Z)-3-hexenyl-primeveroside | Defensive Glycoside | Accumulated in receiving plants |

| (Z)-3-hexenyl-vicianoside | Defensive Glycoside | Accumulated in receiving plants |

Experimental Protocols

Protocol 1: Volatile Collection and Analysis by HS-SPME-GC-MS

This protocol describes the collection of airborne volatiles from plants using Headspace Solid-Phase Microextraction (HS-SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). (Adapted from[1][7])

A. Volatile Collection (In-situ)

-

Preparation: Place a potted plant inside a sealed, ventilated glass chamber or oven bag.

-

Equilibration: Allow the plant to equilibrate in the sealed container for a defined period (e.g., 1-2 hours) to allow volatiles to accumulate in the headspace.

-

SPME Fiber Exposure: Carefully insert an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) through a septum in the container into the headspace above the plant. Do not allow the fiber to touch the plant tissue.

-

Adsorption: Expose the fiber for a fixed duration (e.g., 20-60 minutes) to adsorb the volatile compounds.

-

Retraction: Retract the fiber into its needle and immediately prepare for GC-MS analysis.

B. GC-MS Analysis

-

Injection: Insert the SPME fiber into the heated injection port of the GC (e.g., 250°C). Desorb the trapped volatiles onto the column for a set time (e.g., 2-5 minutes) in splitless mode.

-

Gas Chromatography: Use a suitable column (e.g., DB-5, 30 m x 0.25 mm). Program the oven temperature to separate the compounds. A typical program might be:

-

Hold at 40°C for 5-10 minutes.

-

Ramp at 15°C/min to 200°C.

-

Ramp at 50°C/min to 325°C, hold for 3 minutes.[7]

-

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer scans a mass range (e.g., 50-550 m/z) to detect the fragments.

-

Identification and Quantification: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards. Quantify by comparing the peak area of the compound to the peak area of a known amount of an internal standard.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol describes the measurement of transcript levels for specific defense genes. (General protocol based on methods described in[12][14])

-

Plant Treatment: Expose plants to a controlled dose of this compound (or its isomers) in a sealed chamber for a defined time course (e.g., 0, 1, 4, 8 hours). Include a control group exposed to the solvent only.

-

Tissue Harvesting: At each time point, harvest leaf tissue and immediately flash-freeze it in liquid nitrogen to preserve RNA integrity. Store at -80°C.

-

RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a thermal cycler. The machine will monitor the fluorescence increase as the target gene is amplified.

-

Include primers for a stably expressed reference gene (e.g., Actin, GAPC) for normalization.

-

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing the treated samples to the time-zero or solvent-only control.

References

- 1. How and Why Plants Came to Smell Green: The Origins, Biosynthesis, and Roles of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. foreverest.net [foreverest.net]

- 4. hexenal - Molecule of the Month - March 2005 - HTML version [chm.bris.ac.uk]

- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Volatile uptake, transport, perception, and signaling shape a plant’s nose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labshake.com [labshake.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

cis-2-Hexen-1-ol as a precursor in semiochemical synthesis

An In-depth Technical Guide to cis-3-Hexen-1-ol as a Precursor in Semiochemical Synthesis

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are vital for pest management, ecological research, and the development of flavor and fragrance compounds. A key precursor in the synthesis of many of these valuable molecules is cis-3-Hexen-1-ol, also known as (Z)-3-hexen-1-ol. This C6 alcohol is a primary component of "green leaf volatiles" (GLVs), which are released by plants upon tissue damage and are responsible for the characteristic scent of freshly cut grass. Its derivatives, particularly esters, function as alarm pheromones, mating disruptors, and attractants for various insect species. This guide provides a comprehensive overview of the synthesis of several important semiochemicals derived from cis-3-Hexen-1-ol, complete with experimental protocols, quantitative data, and pathway visualizations.

Note: While the initial topic specified cis-2-Hexen-1-ol, the predominant precursor found in scientific literature for the synthesis of the relevant semiochemicals is cis-3-Hexen-1-ol. This guide will focus on the synthesis and applications of derivatives from cis-3-Hexen-1-ol.

Synthetic Pathways from cis-3-Hexen-1-ol

The most common synthetic route for converting cis-3-Hexen-1-ol into active semiochemicals is through esterification. This can be achieved via traditional chemical methods or through biocatalytic processes, often employing lipases for their high selectivity and milder reaction conditions.

Figure 1: General synthesis pathways from cis-3-Hexen-1-ol to various semiochemical esters.

I. (Z)-3-Hexenyl Acetate Synthesis

(Z)-3-Hexenyl acetate is a widely recognized semiochemical, acting as an alarm pheromone for many aphid species and as an attractant for certain predators and parasitoids.[1] It is also a key component in creating natural "green" notes in flavors and fragrances.[2][3]

Quantitative Data for (Z)-3-Hexenyl Acetate Synthesis

| Method | Catalyst / Reagent | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Biocatalysis | Crude Rape Seedling Lipase | Vinyl Acetate | n-Hexane | 40 | 72 | 76 | [2] |

| Biocatalysis | Crude Rape Seedling Lipase | Vinyl Acetate | Acetonitrile | 40 | 48 | 80 | [2] |

| Biocatalysis | Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Green Solvents | 40 | 19 | >90 | [4][5] |

| Biocatalysis | Novozym 435 (Candida antarctica Lipase B) | Acetic Acid | Solvent-free | - | - | >90 | [6] |

| Chemical | Acid Catalyst (e.g., H₂SO₄) | Acetic Acid | - | - | - | - | [7] |

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Novozym 435 [5]

-

Reaction Setup: In a suitable reaction vessel, combine cis-3-Hexen-1-ol (1 equivalent) and the acyl donor, ethyleneglycol diacetate (EGDA) (2 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture, typically 2% of the total substrate weight.

-

Incubation: Place the reaction mixture in an orbital shaker set to 150 rpm and 40°C.

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Gas Chromatography-Flame Ionization Detector (GC-FID). The reaction is typically complete within 19-24 hours.

-

Work-up: Once the desired conversion is reached, filter the enzyme from the reaction mixture. The product can be purified further by vacuum distillation.

Protocol 2: Chemical Synthesis via Acid-Catalyzed Esterification [7]

-

Reaction Setup: Combine cis-3-Hexen-1-ol and acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux to drive the esterification reaction. The water produced can be removed using a Dean-Stark apparatus to shift the equilibrium towards the product.

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester is then purified by fractional distillation.

II. Synthesis of Other (Z)-3-Hexenyl Esters

The versatility of cis-3-Hexen-1-ol as a precursor extends to a variety of other esters with significant applications.

(Z)-3-Hexenyl Salicylate

Identified in carnation flower absolute, this ester is valued for its long-lasting, sweet, and green balsamic odor in the fragrance industry.[8]

Protocol 3: Transesterification for (Z)-3-Hexenyl Salicylate [9]

-

Reaction Setup: Charge a four-necked flask with methyl salicylate (1.5 mol), cis-3-hexenol (1.66 mol), and di-n-butyl tin diacetate (0.0075 mol) as a catalyst.

-

Heating and Distillation: Gradually heat the mixture from 140°C to 170°C under atmospheric pressure while continuously distilling off the methanol byproduct.

-

Reduced Pressure: Once the temperature reaches 170°C, reduce the pressure to 93.3 kPa and maintain the temperature between 160-170°C for approximately 2 hours, continuing to remove methanol.

-

Monitoring and Yield: The reaction can be monitored by gas chromatography. This method has been reported to achieve yields of up to 92.2%.[9]

-

Purification: The final product is purified by vacuum distillation to remove unreacted starting materials.

(Z)-3-Hexenyl Butyrate and Nonanoate

These esters are also found in nature and contribute to the fruity and green aroma profiles of various plants. Their synthesis follows standard esterification procedures.

Protocol 4: General Lipase-Catalyzed Synthesis of (Z)-3-Hexenyl Esters [10][11]

-

Enzyme Preparation: Immobilized lipase (e.g., from Mucor miehei or Candida antarctica) is added to an appropriate organic solvent (e.g., n-hexane).

-

Substrate Addition: Add cis-3-Hexen-1-ol and the corresponding acid (e.g., butyric acid or nonanoic acid) or an activated acyl donor (e.g., vinyl butyrate) to the mixture.

-

Incubation: Stir the mixture at a controlled temperature (typically room temperature to 40°C).

-

Work-up: After the reaction reaches completion (monitored by GC), filter off the immobilized enzyme.

-

Purification: The solvent is removed under reduced pressure, and the resulting ester is purified by distillation or chromatography. To avoid acid-mediated isomerization of the double bond, a co-solvent like triethylamine may be necessary when using acyl chlorides.[12]

Experimental Workflow and Analysis

A typical workflow for the synthesis and analysis of these semiochemicals involves synthesis, purification, and characterization.

Figure 2: Standard experimental workflow for semiochemical ester synthesis and analysis.

Purification and Analysis Methods

-

Purification: After synthesis, the crude product mixture is typically purified to remove unreacted starting materials, catalysts, and byproducts. A common method involves washing the organic mixture with a basic solution like sodium carbonate (Na₂CO₃) to remove acidic components.[13] This is followed by distillation, often using a rotary evaporator, to separate components based on their boiling points.[13]

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying the synthesized esters by comparing their fragmentation patterns with spectral libraries like NIST.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the precise chemical structure of the purified compound.[12]

Biological Context: Biosynthesis and Signaling

cis-3-Hexen-1-ol itself is a product of the plant oxylipin pathway. This pathway is activated in response to physical damage, leading to the rapid production of GLVs.

Figure 3: Simplified biosynthetic pathway of Green Leaf Volatiles (GLVs) in plants.[14]

When an insect like an aphid is attacked by a predator, it releases (Z)-3-hexenyl acetate as an alarm pheromone. Nearby aphids detect this chemical signal, prompting them to cease feeding and disperse to escape the threat.[15][16] This response is a classic example of chemical signaling in insects.

Figure 4: Signaling pathway of (Z)-3-Hexenyl Acetate as an insect alarm pheromone.[17]

cis-3-Hexen-1-ol is a highly valuable and versatile precursor for the synthesis of a range of semiochemicals. Its derivatives, especially (Z)-3-hexenyl acetate, play crucial roles in insect communication and are significant components in the flavor and fragrance industry. The synthesis of these compounds can be achieved efficiently through both traditional chemical esterification and modern biocatalytic methods, with the latter offering advantages in terms of selectivity and sustainability. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of these important biomolecules.

References

- 1. Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-3-Hexenyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. ScenTree - (Z)-3-hexenyl acetate (CAS N° 3681-71-8) [scentree.co]

- 8. CIS-3-HEXENYL SALICYLATE | 65405-77-8 [chemicalbook.com]

- 9. CIS-3-HEXENYL SALICYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. The Pherobase Synthesis - Z3-hexenyl butyrate | C10H18O2 [pherobase.com]

- 11. research.rug.nl [research.rug.nl]

- 12. scielo.org.za [scielo.org.za]

- 13. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

An In-depth Technical Guide to the Enzymatic Formation of C6-Hexenols from Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C6-aldehydes and alcohols, collectively known as Green Leaf Volatiles (GLVs), are key biomolecules responsible for the characteristic "green" aroma of freshly cut grass, fruits, and vegetables. Among these, hexenols, particularly isomers like cis-3-hexen-1-ol, are of significant interest to the food, fragrance, and pharmaceutical industries for their distinct sensory properties and potential physiological activities. While the user query specified cis-2-Hexen-1-ol, the predominant isomer synthesized through the primary enzymatic pathway in plants is cis-3-hexen-1-ol. This guide will focus on the well-documented lipoxygenase (LOX) pathway leading to cis-3-hexen-1-ol and its subsequent isomerization and reduction products.

This document provides a comprehensive technical overview of the multi-enzyme cascade that converts polyunsaturated fatty acids into these valuable C6-alcohols. It includes detailed descriptions of the core enzymatic pathway, standardized experimental protocols, a summary of key quantitative data, and visualizations of the biochemical processes.

The Core Enzymatic Pathway: From Lipids to Green Leaf Volatiles

The biosynthesis of C6-hexenols from fatty acids is a rapid process initiated upon plant tissue damage. It involves a multi-step enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway. The primary substrates for this pathway are C18 polyunsaturated fatty acids, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes by lipolytic enzymes.[1][2]

The key enzymatic steps are:

-

Lipid Hydrolysis : Acyl-hydrolases or lipases release free fatty acids from membrane glycerolipids.[2]

-

Dioxygenation : Lipoxygenase (LOX) catalyzes the stereo- and regiospecific insertion of molecular oxygen into the fatty acid backbone, forming a fatty acid hydroperoxide.[1][3][4] For α-linolenic acid, 13-lipoxygenase produces 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

-

Hydroperoxide Cleavage : Hydroperoxide Lyase (HPL), a cytochrome P450 enzyme (CYP74B/C), cleaves the fatty acid hydroperoxide into two smaller molecules.[2][5][6] The cleavage of 13-HPOT yields a C6-aldehyde, (Z)-3-hexenal, and a C12-oxo-acid (12-oxo-(Z)-9-dodecenoic acid).[2][6]

-

Isomerization (Optional) : The initial product, (Z)-3-hexenal, is unstable and can spontaneously or enzymatically isomerize to the more thermodynamically stable conjugated aldehyde, (E)-2-hexenal.[7][8] This reaction can be catalyzed by a specific (Z)-3:(E)-2-hexenal isomerase.[3]

-

Reduction : Finally, NAD(P)H-dependent Alcohol Dehydrogenase (ADH) reduces the C6-aldehydes to their corresponding C6-alcohols.[7][9] (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol (cis-3-hexen-1-ol), while (E)-2-hexenal is reduced to (E)-2-hexen-1-ol (trans-2-hexen-1-ol).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study and production of C6-hexenols.

Protocol 1: Preparation of Fatty Acid Hydroperoxide Substrate (13-HPOT)

This protocol is adapted from methods used for preparing HPL substrates.[5][10]

-

Reaction Mixture Preparation : Prepare a reaction mixture (e.g., 100 mL) containing 0.2 M sodium borate buffer (pH 9.0).

-

Oxygen Saturation : Bubble pure oxygen through the buffer at 4°C for at least 15 minutes to ensure saturation.

-

Substrate Addition : Add α-linolenic acid to a final concentration of ~10 mM.

-

Enzyme Addition : Initiate the reaction by adding a source of 13-LOX, such as a commercially available soybean LOX-1 preparation (e.g., 3 mg).

-

Incubation : Stir the mixture vigorously at 4°C while maintaining oxygen bubbling for 30-60 minutes.

-

Reaction Termination : Stop the reaction by acidifying the mixture to pH 3.0 with 1 M HCl.

-

Extraction : Extract the 13-HPOT product with 3 volumes of cold diethyl ether. Wash the combined organic phases with 2 volumes of water.

-

Quantification : Dry the ether phase over anhydrous Na₂SO₄, evaporate the solvent under nitrogen, and determine the concentration of the hydroperoxide solution by measuring absorbance at 234 nm (ε = 25,000 M⁻¹·cm⁻¹).[5]

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

This is a standard spectrophotometric assay to measure HPL activity.[1][5][11]

-

Reaction Buffer : Prepare a 50 mM sodium phosphate buffer at the optimal pH for the specific HPL (typically between pH 6.5 and 7.5).[10]

-

Enzyme Preparation : Prepare a crude or purified HPL enzyme extract. Sources can include homogenized plant tissues (e.g., mint leaves, olive leaves, bell pepper) or recombinant HPL expressed in E. coli.[5][7]

-

Assay Setup : In a 1 mL quartz cuvette, combine 950 µL of reaction buffer and 50 µL of the enzyme extract.

-

Initiation and Measurement : Start the reaction by adding the 13-HPOT substrate to a final concentration of approximately 40-50 µM.

-

Data Acquisition : Immediately monitor the decrease in absorbance at 234 nm at 25°C. The decrease corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.

-

Activity Calculation : Calculate the enzyme activity in units (µmol substrate consumed per minute) using the molar extinction coefficient (ε = 25,000 M⁻¹·cm⁻¹).

Protocol 3: Whole-Cell Biocatalysis and Product Analysis

This protocol describes a one-pot synthesis using a combination of enzyme sources and subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][6][7][12][13]

-

Enzyme System : Prepare an aqueous culture medium (e.g., phosphate buffer, pH 7.0). Add a plant homogenate (e.g., radish tops) as the source of LOX and HPL.[4][9]

-

Substrate Addition : Introduce the fatty acid precursor (e.g., linolenic acid).

-

Reduction Step : To facilitate the reduction of aldehydes to alcohols and prevent unwanted isomerization, add a source of ADH, such as Saccharomyces cerevisiae (baker's yeast), to the reaction medium.[7][14] The yeast should be added no later than when the intermediate hexenal concentration is maximal.[15]

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.

-

Sampling and Extraction : At various time points, withdraw an aliquot of the reaction mixture. Stop the enzymatic reaction (e.g., by adding acid) and extract the volatile products using a suitable solvent (e.g., diethyl ether, ethyl acetate) or by Solid-Phase Microextraction (SPME).[16]

-

GC-MS Analysis :

-

Injection : Inject 1 µL of the extract into a GC-MS system.

-

Column : Use a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[6]

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).[13]

-

Temperature Program : An example program is: initial temperature of 50°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 270°C, and hold for 5 min.[6]

-

Detection : Use a mass spectrometer to identify compounds based on their fragmentation patterns and retention times compared to authentic standards.

-

Quantitative Data Summary

The efficiency of C6-hexenol production varies significantly based on the enzyme sources, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Activity and Product Yields

| Enzyme System | Substrate | Product(s) | Yield / Activity | Reference(s) |

| Mint HPL / Yeast ADH | 0.6 mM 13-HPOT | Hexenols | ~80% conversion of hydroperoxide after 10 min | [12] |

| Olive Leaf HPL / Yeast ADH | 13-HPOT | (Z)-3-Hexenol | Up to 3.54 g/kg of olive leaves (47.7% yield) | [7] |

| Recombinant Olive HPL (E. coli) | 13-HPOT | (Z)-3-Hexenal | 4.39 mM product (73% molar conversion) | [7] |

| Green Bell Pepper HPL | 20 mM 13-HPOT | (Z)-3-Hexenal & (E)-2-Hexenal | 7.5 mM total hexenals (37% combined yield) | [17] |

| Potato Leaf Extract (HPL) | 13-HPOT | (E)-2-Hexenal | 1,454 ± 83 nmol/min/g fresh weight | [6] |

| Recombinant LOX/HPL in K. phaffii (whole-cell) | Linoleic Acid | Hexanol | 8 mM | [14] |

Table 2: Kinetic Parameters for Associated Enzymes

| Enzyme | Source | Substrate | Kₘ (mM) | Vₘₐₓ (mM·min⁻¹·mg⁻¹) | Kᵢ (mM) | Reference(s) |

| Alcohol Dehydrogenase (ADH) | Yeast | (E)-2-Hexenal | 2.5 | 8.0 | 25 | [12] |

Conclusion

The enzymatic formation of cis-3-hexen-1-ol and other C6-alcohols from fatty acids via the lipoxygenase pathway is a well-characterized and highly efficient biological process. By leveraging a sequence of enzymes—lipase, lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase—it is possible to produce these high-value "green note" compounds from renewable lipid feedstocks. Understanding the kinetics, optimizing reaction conditions, and utilizing robust analytical methods are critical for harnessing this pathway for industrial applications. The use of whole-cell biocatalysts and recombinant enzymes offers a promising route to overcome the limitations of enzyme instability and improve the economic feasibility of large-scale production, providing a sustainable alternative to chemical synthesis for the flavor, fragrance, and pharmaceutical industries.

References

- 1. scilit.com [scilit.com]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 9. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids - Google Patents [patents.google.com]

- 10. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 14. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]

- 15. EP0481147B1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of cis-2-Hexen-1-ol in Plant-Insect Interactions: A Technical Guide

Introduction

cis-2-Hexen-1-ol is a key member of the C6-green leaf volatiles (GLVs), a class of organic compounds released by most plants, particularly upon tissue damage.[1][2] These molecules are responsible for the characteristic "green" odor of freshly cut grass and leaves.[3] In the intricate chemical language that governs ecosystems, this compound functions as a critical semiochemical, a signaling molecule that mediates complex interactions between plants and insects.[4][5] Its release, triggered by herbivore feeding or mechanical wounding, initiates a cascade of events that can influence insect behavior, from host plant location to the attraction of natural enemies.[1][2] This technical guide provides an in-depth examination of the biosynthesis, function, and perception of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core pathways involved.

Biosynthesis of this compound in Plants

The production of this compound and other C6-GLVs is initiated by the disruption of plant cell membranes, which releases fatty acids. The primary pathway for its synthesis is the lipoxygenase (LOX) or oxylipin pathway.

The Lipoxygenase (LOX) Pathway:

-

Substrate Release: Mechanical damage or herbivore feeding disrupts cell membranes, making polyunsaturated fatty acids like linolenic acid and linoleic acid available to enzymes in the cytoplasm.

-

Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to these fatty acids, forming 13-hydroperoxides.[6]

-

Cleavage: The subsequent and rate-limiting step is performed by hydroperoxide lyase (HPL), which cleaves the 13-hydroperoxides into a C12-oxo acid and a C6-aldehyde, primarily (Z)-3-hexenal.[7]

-

Isomerization & Reduction: (Z)-3-hexenal is unstable and can be rapidly isomerized to the more stable (E)-2-hexenal ("leaf aldehyde").[7][8] Concurrently, alcohol dehydrogenase (ADH) enzymes can reduce (Z)-3-hexenal to form the corresponding alcohol, This compound (also known as (Z)-2-Hexen-1-ol).[7]

Caption: Biosynthesis of this compound via the Lipoxygenase (LOX) pathway in plants.

Functions in Plant-Insect Interactions

This compound plays a multifaceted role in mediating the relationship between plants and the insect community. Its function can be broadly categorized into direct and indirect defense for the plant.

-

Direct Defense: GLVs, including this compound, can possess antimicrobial and antifungal properties, helping to protect the wounded plant tissue from opportunistic pathogens.[1] Some studies have shown that C6 aldehydes can induce the expression of defense-related genes in plants, enhancing resistance to certain pathogens like Botrytis cinerea.[8]

-

Indirect Defense (Attraction of Natural Enemies): One of the most significant functions of this compound is its role as a synomone—a chemical signal that benefits both the emitter (the plant) and the receiver (a third organism). When released from herbivore-damaged plants, it acts as an olfactory cue for predatory and parasitic insects that prey on the herbivores.[2] For instance, parasitoid wasps can be attracted to these volatiles, leading them to the caterpillars feeding on the plant, thereby reducing herbivore pressure.[1]

-

Herbivore Attraction/Repulsion: The effect of this compound on herbivorous insects themselves is highly context-dependent. For some specialist herbivores, it can act as an attractant, helping them locate suitable host plants.[9] For others, it can act as a repellent or deterrent.[2] Often, the behavioral response is dependent on the concentration of the compound and the specific blend of other volatiles released by the plant.[10]

-

Plant-Plant Communication: Airborne GLVs can be perceived by neighboring, undamaged plants. This "eavesdropping" can prime the receiving plants' defense systems, leading to a faster and more robust defensive response upon subsequent herbivore attack.[2]

Insect Olfactory Perception

Insects perceive this compound and other volatile compounds through a highly sensitive and sophisticated olfactory system, primarily located on their antennae.[11][12]

-

Signal Reception: Odorant molecules enter tiny pores on cuticular hairs called sensilla, which house the dendrites of olfactory receptor neurons (ORNs).[13]

-

Receptor Binding: Within the sensilla, the odorant binds to specific Odorant Receptors (ORs) located on the dendritic membrane of the ORNs. Most ORNs express a unique tuning receptor that determines its ligand specificity, along with a highly conserved co-receptor known as Orco.[13][14] This binding event initiates a signal transduction cascade.

-

Signal Transduction: The OR-Orco complex functions as a ligand-gated ion channel. Upon binding, the channel opens, leading to the depolarization of the ORN and the generation of an electrical signal (action potential).[13]

-

Neural Processing: The axons of ORNs that express the same receptor type converge on specific, discrete structures in the antennal lobe of the insect brain called glomeruli.[14] This creates a specific pattern of glomerular activation for a given odor. This "odor map" is then processed by projection neurons, which relay the information to higher brain centers like the mushroom bodies, where the information is integrated to elicit a specific behavioral response (e.g., attraction or repulsion).[14][15]

Caption: Generalized insect olfactory signaling pathway for this compound perception.

Quantitative Data on Insect Responses

The response of an insect to this compound can be quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the antenna to a stimulus, providing an indication of its ability to detect the compound. Behavioral assays, such as Y-tube olfactometer tests, measure the insect's preference.

| Insect Species | Order: Family | Type of Study | Response to this compound / (Z)-3-Hexen-1-ol* | Reference |

| Monolepta signata | Coleoptera: Chrysomelidae | EAG & Y-tube | Elicited EAG response and was attractive in a ternary blend with α-phellandrene and 1-heptene. | |

| Campoletis chlorideae | Hymenoptera: Ichneumonidae | EAG | Elicited a significant EAG response (used as a standard for normalization). | |

| Callosobruchus chinensis | Coleoptera: Bruchidae | EAG & Behavioral Assay | Elicited strong antennal responses and acted as an attractant for both males and females. | [16] |

| Helicoverpa armigera | Lepidoptera: Noctuidae | GC-EAD | Elicited antennal responses in males. | [17] |

| Microplitis croceipes | Hymenoptera: Braconidae | EAG | Elicited a species-specific EAG response spectrum. | [18] |

Note: In much of the literature, this compound is referred to by its synonym (Z)-3-hexen-1-ol, which is chemically identical.[3]

Experimental Protocols

Analysis of Plant Volatiles: HS-SPME-GC-MS

This is a standard, sensitive, and solvent-free method for analyzing volatile organic compounds (VOCs) emitted by plants.[19]

Methodology:

-

Sample Preparation: A known weight of fresh plant material (e.g., 0.5-2.0 g of leaves) is placed into a sealed headspace vial (e.g., 20 mL).[19] For dynamic headspace collection, purified air is passed over the plant material enclosed in a collection chamber, and the exiting air is drawn through an adsorbent trap.[20]

-

Headspace Volatile Collection (HS-SPME): The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace above the sample.[19] A Solid-Phase Microextraction (SPME) fiber (coated with a specific stationary phase) is then exposed to the headspace to adsorb the volatile compounds.[20]

-

Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed from the fiber onto the GC column.[19]

-

Separation (GC): The volatile compounds are separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase. An optimized temperature program is used (e.g., start at 40°C, ramp to 250°C).[19]

-

Detection and Identification (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation pattern unique to the molecule) is compared against a spectral library (e.g., NIST) for positive identification.

Caption: Experimental workflow for Headspace SPME-GC-MS analysis of plant volatiles.

Insect Behavioral Response: Y-Tube Olfactometer Assay

This assay is a standard laboratory method to determine an insect's olfactory preference between two choices (e.g., a test odor versus a clean air control).[21]

Methodology:

-

Apparatus Setup: A Y-shaped glass or acrylic tube is used. A stream of purified, humidified air is passed through each of the two upper arms. The air from both arms meets at the central junction and flows out through the single base arm.

-

Stimulus Application: The test compound (e.g., this compound diluted in a solvent like hexane) is applied to a piece of filter paper, which is placed in a cartridge in one of the arms. A control (solvent only on filter paper) is placed in the other arm.[22] The positions of the test and control arms are regularly swapped to avoid positional bias.[21]

-

Insect Introduction: A single insect is released at the downwind end of the base arm. The insect is given a set period (e.g., 5-10 minutes) to make a choice.

-

Data Collection: A "choice" is recorded when the insect walks a certain distance (e.g., two-thirds of the way) up one of the arms and remains there for a minimum time (e.g., 30 seconds). Insects that do not make a choice within the allotted time are recorded as "no choice."

-

Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test or binomial test) to determine if there is a significant preference or avoidance.

Caption: Logical workflow for a Y-tube olfactometer behavioral assay.

Conclusion and Future Directions

This compound is a potent and versatile semiochemical that plays a central role in the chemical ecology of plant-insect interactions. As a product of the ubiquitous lipoxygenase pathway, it functions as a key signal in direct and indirect plant defense, influencing the behavior of both herbivorous insects and their natural enemies. Understanding the biosynthesis of this compound, the mechanisms of its perception by insects, and the resulting behavioral outcomes is crucial for developing novel and sustainable pest management strategies. Future research should continue to explore the synergistic and antagonistic effects of this compound within complex volatile blends, as the context of the chemical message is often as important as the individual components. Such knowledge can be harnessed for applications in agriculture, such as developing attractant lures for pest monitoring or repellent "push" components in integrated pest management systems.

References

- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 2. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 4. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insects' perception and behavioral responses to plant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Effects of trans-2-hexenal and cis-3-hexenal on post-harvest strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insect olfaction - Wikipedia [en.wikipedia.org]

- 12. Sense of smell - Wikipedia [en.wikipedia.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ento.psu.edu [ento.psu.edu]

- 16. researchgate.net [researchgate.net]

- 17. peerj.com [peerj.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. ento.psu.edu [ento.psu.edu]

A Technical Guide to the Discovery and Analysis of cis-2-Hexen-1-ol in Novel Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Hexen-1-ol is a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants upon tissue damage. These molecules are integral to plant defense mechanisms, acting as airborne signals to warn neighboring plants of herbivory and attracting natural enemies of pests. The discovery and quantification of this compound and other GLVs in novel plant species can provide insights into their unique ecological interactions and defense strategies. This technical guide outlines the established methodologies for the extraction, identification, and quantification of this compound, details its biosynthetic pathway, and describes its role in plant signaling.

Introduction to this compound and Green Leaf Volatiles

Green leaf volatiles (GLVs) are a group of six-carbon aldehydes, alcohols, and their esters that are responsible for the characteristic "green" odor of freshly cut grass and leaves.[1] These compounds are typically present at low concentrations in intact plant tissues but are rapidly synthesized and released in response to mechanical damage, a phenomenon known as the GLV-burst.[2] this compound is an alcohol derivative within this family, formed through the lipoxygenase (LOX) pathway.

GLVs, including this compound, play a crucial role in plant defense and communication. They can act as direct deterrents to herbivores and pathogens and also function as airborne signals that mediate plant-plant and plant-insect interactions.[3][4] For instance, GLVs released from a herbivore-damaged plant can prime the defenses of neighboring plants, preparing them for potential attack.[5] They can also attract parasitic or predatory insects that prey on the herbivores, a form of indirect defense.[3][4] Given their diverse biological activities, the identification of GLVs in previously unstudied plant species is of significant interest.

Biosynthesis of this compound

The biosynthesis of this compound and other C6 GLVs originates from polyunsaturated fatty acids, primarily α-linolenic acid, through the oxylipin pathway.[3][6] The process is initiated by tissue damage, which brings together substrates and enzymes that are normally separated within the cell.

The key steps are as follows:

-

Lipase Activity: Upon wounding, lipases release α-linolenic acid from galactolipids in the chloroplast membranes.[6]

-

Lipoxygenase (LOX) Action: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[6]

-

Hydroperoxide Lyase (HPL) Cleavage: The 13-HPOT is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), into two fragments: a 12-carbon compound (12-oxo-(9Z)-dodecenoic acid) and a 6-carbon aldehyde, (Z)-3-hexenal.[2][6]

-

Isomerization: (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal ("leaf aldehyde").[6][7]

-

Reduction to Alcohols: Both (Z)-3-hexenal and (E)-2-hexenal can be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexen-1-ol ("leaf alcohol") and (E)-2-hexen-1-ol.[6][8] this compound is another isomer that can be formed in this pathway.

Experimental Protocols

The following protocols provide a general framework for the discovery and analysis of this compound in a novel plant species.

Volatile Collection from Plant Tissue

Volatile organic compounds (VOCs) can be collected from the headspace of plant material.

-

Materials:

-

Freshly excised plant tissue (e.g., leaves)

-

Glass container with an airtight lid and inlet/outlet ports

-

Volatile collection traps (e.g., tubes containing a polymeric adsorbent like Tenax® TA or Porapak™ Q)

-

Vacuum pump

-

Flowmeter

-

-

Procedure:

-

Excise a known weight of plant tissue and place it in the glass container. To induce GLV release, the tissue can be mechanically damaged (e.g., by crushing or cutting).

-

Seal the container and connect the inlet to a purified air source and the outlet to the volatile collection trap.

-

Draw air through the container and over the plant tissue at a controlled flow rate (e.g., 100-200 mL/min) for a specified duration (e.g., 1-4 hours). The volatiles will be captured on the adsorbent in the trap.

-

After collection, disconnect the trap and seal it for analysis.

-

Solvent Extraction of Volatiles

Direct solvent extraction can also be used, particularly for quantifying the total amount of GLVs in the tissue.

-

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Organic solvent (e.g., dichloromethane or a mixture of hexane and ether)

-

Internal standard (e.g., a known amount of a related compound not expected to be in the sample, such as nonyl acetate)

-

Centrifuge

-

Glass vials

-

-

Procedure:

-

Weigh a known amount of plant tissue and flash-freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powder to a tube containing a known volume of the extraction solvent and the internal standard.

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully transfer the supernatant (the solvent layer containing the volatiles) to a clean vial for analysis.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms or HP-INNOWax)

-

-

Procedure:

-

Sample Introduction:

-

For trapped headspace samples: Use a thermal desorption unit to release the volatiles from the trap into the GC inlet.

-

For solvent extracts: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

-

-

Gas Chromatography:

-

Set the GC oven temperature program to separate the compounds of interest. A typical program might start at 40°C, hold for 2-3 minutes, then ramp up to 220-240°C at a rate of 5-10°C/min.[9]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range of m/z 35-350.

-

-

Identification:

-

Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and to entries in a mass spectral library (e.g., NIST, Wiley).

-

-

Quantification:

-

Create a calibration curve using known concentrations of an authentic this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the peak area of the internal standard.

-

-

Data Presentation